![molecular formula C17H28O2 B14652928 {2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene CAS No. 52107-43-4](/img/structure/B14652928.png)
{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene is an organic peroxide compound known for its applications in polymerization processes and as an initiator in various chemical reactions. This compound is characterized by its peroxide functional group, which imparts significant reactivity, making it valuable in industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene typically involves the reaction of 2,4,4-trimethylpentan-2-yl hydroperoxide with benzene in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process involves the continuous addition of reactants and removal of products, optimizing efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the peroxide group can yield corresponding alcohols.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of plastics, resins, and other materials requiring controlled polymerization processes.
Mechanism of Action
The mechanism of action of {2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene involves the homolytic cleavage of the peroxide bond, generating free radicals. These free radicals initiate chain reactions, particularly in polymerization processes, leading to the formation of long polymer chains. The molecular targets and pathways involved include the activation of monomers and the propagation of polymer chains.
Comparison with Similar Compounds
Similar Compounds
Benzoyl peroxide: Another organic peroxide used in polymerization and as an acne treatment.
Di-tert-butyl peroxide: Commonly used as a radical initiator in various chemical reactions.
Cumene hydroperoxide: Utilized in the production of phenol and acetone.
Uniqueness
{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals efficiently makes it particularly valuable in polymerization processes, where controlled initiation is crucial.
Properties
CAS No. |
52107-43-4 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-(2,4,4-trimethylpentan-2-ylperoxy)propan-2-ylbenzene |
InChI |
InChI=1S/C17H28O2/c1-15(2,3)13-16(4,5)18-19-17(6,7)14-11-9-8-10-12-14/h8-12H,13H2,1-7H3 |
InChI Key |
KECTWKGGALEDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)OOC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


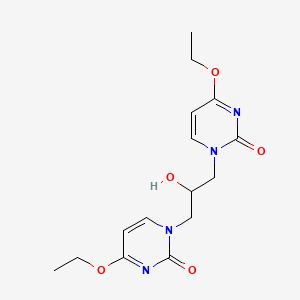
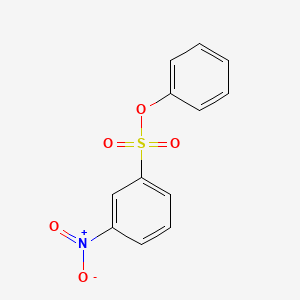

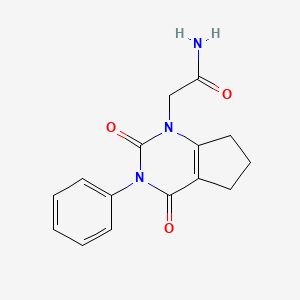
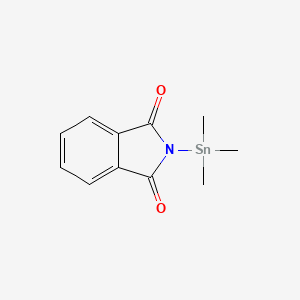
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
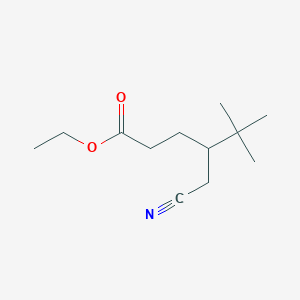
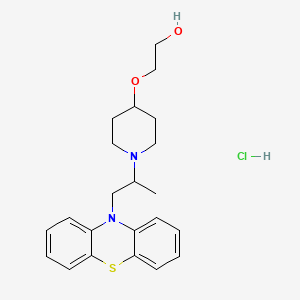
![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)



